Methyl 4-(2-aminooxazol-5-yl)benzoate

Description

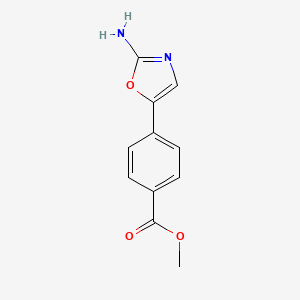

Methyl 4-(2-aminooxazol-5-yl)benzoate is a heterocyclic benzoate derivative featuring a 2-aminooxazole ring substituted at the para position of the benzoate ester. The compound combines a benzoate backbone with an oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 4-(2-amino-1,3-oxazol-5-yl)benzoate |

InChI |

InChI=1S/C11H10N2O3/c1-15-10(14)8-4-2-7(3-5-8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13) |

InChI Key |

SMBCZFUVIHHRJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminooxazol-5-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(2-aminooxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by esterification. Green chemistry principles are increasingly being applied to minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-aminooxazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amino-substituted oxazoles.

Scientific Research Applications

Methyl 4-(2-aminooxazol-5-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminooxazol-5-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) Structure: Features a quinoline-piperazine-carbonyl group attached to the benzoate. Key Differences: The quinoline-piperazine moiety introduces bulkiness and aromaticity, contrasting with the compact 2-aminooxazole in the target compound. Implications: Increased steric hindrance in C1 may reduce solubility compared to the target compound.

N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a) Structure: Contains benzoxazole and oxadiazole rings. Key Differences: The benzoxazole lacks the amino group present in the target’s oxazole. The additional oxadiazole ring in 4a may enhance π-π stacking but reduce metabolic stability.

4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one Structure: An oxazolone (azalactone) with a methoxybenzylidene substituent. Key Differences: The oxazolone ring is fused with a ketone group, unlike the amino-substituted oxazole in the target. This difference impacts electrophilicity and hydrogen-bonding capacity.

Table 1: Structural and Electronic Comparison

Table 2: Hypothetical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.